molecular formula C18H13ClFNO3 B5525175 5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide

Cat. No.: B5525175
M. Wt: 345.7 g/mol
InChI Key: GNBWZGHFWSQXHZ-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide, commonly known as CPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antipathogenic Activity

Compounds similar to "5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide" have been investigated for their antipathogenic properties. For instance, derivatives have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Mitochondrial Permeability Transition Inhibition

Research into similar furamide compounds has led to the discovery of structures that can inhibit Ca²⁺-induced mitochondrial swelling, a crucial factor in vascular dysfunction and ischemia/reperfusion injury. This points to the therapeutic potential of these compounds in treating conditions related to mitochondrial dysfunctions (Murasawa et al., 2012).

Anticancer Activity

Schiff bases related to "this compound" have been synthesized and shown to exhibit cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings underscore the potential of these compounds in cancer therapy, highlighting their ability to induce apoptosis in cancer cells while sparing normal cells (Uddin et al., 2019).

Material Science Applications

In the field of materials science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been developed. These polymers demonstrate good thermal stability and solubility in polar solvents, making them suitable for applications requiring durable and flexible materials (Hsiao & Yu, 1996).

Synthesis and Reactivity Studies

The reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate has been explored, leading to the formation of compounds with potential biological activity. Such studies are fundamental in developing new synthetic routes for pharmaceuticals and other bioactive molecules (Nikolaenkova, Tikhonov, & Grishchenko, 2019).

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c19-13-5-1-4-8-16(13)23-11-12-9-10-17(24-12)18(22)21-15-7-3-2-6-14(15)20/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBWZGHFWSQXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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